molecular formula C8H5ClF2O B2770445 2,5-Difluorophenylacetyl chloride CAS No. 157033-23-3

2,5-Difluorophenylacetyl chloride

Cat. No.: B2770445
CAS No.: 157033-23-3
M. Wt: 190.57
InChI Key: LQGHDMOEOHWRGX-UHFFFAOYSA-N
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Description

Significance of Arylacetyl Chlorides as Reactive Intermediates

The primary significance of arylacetyl chlorides lies in their high reactivity as acylating agents. The presence of the electron-withdrawing chlorine atom on the carbonyl carbon renders it highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for the facile introduction of the arylacetyl moiety into a wide range of molecules.

Common transformations involving arylacetyl chlorides include:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with amines to yield amides.

Friedel-Crafts Acylation: Electrophilic aromatic substitution to form ketones, although this is less common for arylacetyl chlorides compared to benzoyl chlorides due to potential side reactions.

These reactions are fundamental in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. The acyl chloride functional group is often preferred over the corresponding carboxylic acid for acylation reactions due to its higher reactivity, which can lead to faster reaction times and higher yields. The conversion of a carboxylic acid to an acyl chloride is a standard transformation, often achieved using reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). google.comuni.lugoogle.com

Role of Fluorinated Aromatic Systems in Contemporary Chemical Research

The incorporation of fluorine atoms into aromatic systems has become a prominent strategy in modern chemical research, particularly in medicinal chemistry and materials science. sigmaaldrich.com Fluorine possesses unique properties, including high electronegativity, a small van der Waals radius, and the ability to form strong carbon-fluorine bonds. These characteristics can profoundly influence the physicochemical and biological properties of a molecule. sigmaaldrich.com

Key impacts of fluorination on aromatic systems include:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can enhance the in vivo half-life of a drug candidate.

Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and membrane permeability.

Binding Affinity: The introduction of fluorine can alter the electronic properties of an aromatic ring, influencing its interactions with biological targets such as enzymes and receptors. This can lead to enhanced binding affinity and potency.

Conformational Control: The strategic placement of fluorine atoms can influence the preferred conformation of a molecule, which can be crucial for its biological activity.

Given these beneficial effects, the development of synthetic methods for introducing fluorinated building blocks is a major focus of contemporary research.

Overview of Research Trajectories for 2,5-Difluorophenylacetyl Chloride

This compound emerges as a valuable research chemical at the intersection of arylacetyl chloride reactivity and the advantageous properties of fluorinated aromatics. While extensive, dedicated literature on this specific compound is not widespread, its research utility can be inferred from the applications of its precursor, 2,5-difluorophenylacetic acid, and the general reactivity of its functional groups.

The primary research trajectory for this compound is its use as a specialized building block in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications. The presence of the two fluorine atoms on the phenyl ring provides a scaffold with the potential for enhanced metabolic stability and modified biological activity.

A notable application of its precursor, 2,5-difluorophenylacetic acid, is in the synthesis of 2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone. This suggests that this compound could be a key intermediate in the synthesis of a variety of furanone derivatives and other heterocyclic systems. Such compounds are of significant interest in drug discovery due to their diverse biological activities.

The synthesis of this compound would logically proceed from its corresponding carboxylic acid, 2,5-difluorophenylacetic acid. This transformation can be readily achieved by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. google.comuni.lu A patent for the preparation of a similar compound, 2,5-dimethylphenylacetyl chloride, details a multi-step synthesis starting from p-xylene, culminating in an acyl chlorination step using thionyl chloride. google.com

The reactivity of this compound as a potent acylating agent allows for its use in constructing molecules with specific pharmacophores. The difluorophenylacetyl moiety can be introduced into various scaffolds to explore the impact of this particular substitution pattern on biological activity. Patents related to the manufacture of difluoroacetyl chloride highlight its importance as an intermediate for agrochemically and pharmaceutically active compounds.

Properties

IUPAC Name

2-(2,5-difluorophenyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c9-8(12)4-5-3-6(10)1-2-7(5)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGHDMOEOHWRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Difluorophenylacetyl Chloride

Direct Chlorination of 2,5-Difluorophenylacetic Acid Precursors

The most direct approach to synthesizing 2,5-Difluorophenylacetyl chloride is through the chlorination of 2,5-difluorophenylacetic acid. This transformation can be accomplished using various chlorinating agents, each with its own set of reaction conditions and catalytic requirements.

Thionyl Chloride-Mediated Approaches and Catalytic Considerations

Thionyl chloride (SOCl₂) is a widely used reagent for converting carboxylic acids to their corresponding acyl chlorides. The reaction with 2,5-difluorophenylacetic acid proceeds to form this compound, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies purification. google.com

The reaction is often performed in the presence of a catalytic amount of a tertiary amine, such as pyridine (B92270), or dimethylformamide (DMF). google.com These catalysts react with thionyl chloride to form an intermediate, which is more reactive than thionyl chloride itself, thereby facilitating the reaction. google.com While effective, the use of thionyl chloride can sometimes lead to the chlorination of other sensitive functional groups within the molecule. mdpi.comresearchgate.netresearchgate.net

Oxalyl Chloride-Based Transformations

Oxalyl chloride ((COCl)₂) is another effective reagent for the preparation of acyl chlorides from carboxylic acids. wikipedia.orgorgsyn.org It is often considered a milder and more selective alternative to thionyl chloride. wikipedia.org The reaction with 2,5-difluorophenylacetic acid would produce this compound, with the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), all being volatile. wikipedia.org

Similar to thionyl chloride, the reaction with oxalyl chloride is typically catalyzed by DMF. orgsyn.org The catalyst reacts with oxalyl chloride to form a Vilsmeier-type intermediate, which is the active chlorinating species. wikipedia.org This method is often preferred for substrates that are sensitive to the harsher conditions sometimes associated with thionyl chloride.

Phosphorus Pentachloride Usage

Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent capable of converting carboxylic acids to acyl chlorides. wikipedia.orgsciencemadness.org The reaction with 2,5-difluorophenylacetic acid would yield this compound and phosphoryl chloride (POCl₃) as a byproduct. sciencemadness.org

Due to its high reactivity, PCl₅ is generally used when other, milder reagents fail. wikipedia.org The reaction is typically carried out by mixing the carboxylic acid and phosphorus pentachloride, sometimes in an inert solvent. chemicalbook.com One of the challenges with this method is the separation of the desired acyl chloride from the phosphoryl chloride byproduct, which may require careful distillation. chemicalbook.com

Table 1: Comparison of Direct Chlorination Methods

ReagentCatalystByproductsKey Considerations
Thionyl ChloridePyridine, DMFSO₂, HClCommon and effective, but can be harsh. google.com
Oxalyl ChlorideDMFCO, CO₂, HClMilder and more selective than thionyl chloride. wikipedia.orgorgsyn.org
Phosphorus PentachlorideNone typically requiredPOCl₃, HClVery reactive; separation of byproduct can be challenging. wikipedia.orgsciencemadness.org

Multi-step Synthetic Routes to Fluoroarylacetyl Chlorides

Chloromethylation Strategies for Aromatic Precursors

One multi-step approach involves the chloromethylation of a suitable aromatic precursor, such as 1,4-difluorobenzene. The Blanc chloromethylation, which uses formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst like zinc chloride, can introduce a chloromethyl group onto the aromatic ring to form 2,5-difluorobenzyl chloride. wikipedia.orgyoutube.com However, a significant drawback of this method for industrial applications is the potential formation of the highly carcinogenic bis(chloromethyl) ether. wikipedia.org

Alternative chloromethylation methods exist, such as using chloromethyl methyl ether, which is employed in the production of certain resins. wikipedia.org Another approach involves reacting the aromatic compound with chlorosulfonic acid and paraformaldehyde. google.com

Cyanidation and Subsequent Hydrolysis Sequences

Following chloromethylation, the resulting 2,5-difluorobenzyl chloride can be converted to 2,5-difluorophenylacetonitrile (B1583466) through a cyanidation reaction, typically using sodium or potassium cyanide. google.com This step introduces the necessary carbon atom for the acetyl group.

The final step in this sequence is the hydrolysis of the nitrile group of 2,5-difluorophenylacetonitrile. This hydrolysis, which can be carried out under acidic or basic conditions, yields 2,5-difluorophenylacetic acid. This acid can then be chlorinated using one of the methods described in the previous section to afford the final product, this compound. google.com A patent for the synthesis of 2,5-dimethylphenylacetyl chloride describes a continuous four-step process of chloromethylation, cyanidation, hydrolysis, and acyl chlorination without purification of the intermediates. google.com

Table 2: Multi-step Synthesis Overview

StepReactionStarting MaterialProduct
1Chloromethylation1,4-Difluorobenzene2,5-Difluorobenzyl chloride
2Cyanidation2,5-Difluorobenzyl chloride2,5-Difluorophenylacetonitrile
3Hydrolysis2,5-Difluorophenylacetonitrile2,5-Difluorophenylacetic acid
4Chlorination2,5-Difluorophenylacetic acidThis compound

Acyl Chlorination Steps in Convergent Syntheses

The synthesis of this compound is typically achieved through the conversion of 2,5-Difluorophenylacetic acid. This transformation is a crucial step that can be integrated into a larger convergent synthesis, where separately prepared fragments are combined. The final step in such a sequence is often the activation of a carboxylic acid to its more reactive acyl chloride derivative, facilitating subsequent reactions like amide or ester formation.

The most common and industrially scalable method for this conversion is the reaction of the corresponding carboxylic acid with a chlorinating agent. Several reagents are effective for this purpose, including thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). chemicalbook.comgoogle.comsigmaaldrich.com

The reaction with thionyl chloride is often preferred due to the gaseous nature of its byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification. google.com The general reaction is as follows:

F₂C₆H₃CH₂COOH + SOCl₂ → F₂C₆H₃CH₂COCl + SO₂ + HCl

Alternatively, phosphorus chlorides can be employed:

F₂C₆H₃CH₂COOH + PCl₅ → F₂C₆H₃CH₂COCl + POCl₃ + HCl sigmaaldrich.com

3 F₂C₆H₃CH₂COOH + PCl₃ → 3 F₂C₆H₃CH₂COCl + H₃PO₃ google.com

While these methods are well-established for carboxylic acids in general, specific conditions are optimized for the synthesis of analogous phenylacetyl chlorides, providing a template for this compound. For instance, in the synthesis of 2,5-dimethylphenylacetyl chloride, thionyl chloride is the reagent of choice in a multi-step process starting from p-xylene. google.com This convergent approach, involving chloromethylation, cyanidation, hydrolysis to the carboxylic acid, and finally acyl chlorination, highlights a practical industrial methodology. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the careful control of reaction conditions during the acyl chlorination step. Drawing parallels from documented procedures for similar compounds, key parameters for optimization can be identified. google.com

Key Optimization Parameters (based on analogous synthesis):

ParameterConditionRationale
Chlorinating Agent Thionyl chlorideGaseous byproducts (SO₂ and HCl) simplify workup and purification. google.com
Reaction Time ~10 hours (monitored by GC)Ensures complete conversion of the starting carboxylic acid. google.com
Temperature Not specified, but typically refluxProvides sufficient energy for the reaction to proceed to completion.
Purification Vacuum distillationRemoves the solvent (e.g., p-xylene) and excess thionyl chloride, followed by fractional distillation under high vacuum (e.g., 4-5 mmHg) to isolate the pure product. google.com

The progress of the reaction is often monitored using techniques like Gas Chromatography (GC) to confirm the complete consumption of the starting material, 2,5-difluorophenylacetic acid. google.com Post-reaction, the purification protocol is critical. A typical procedure involves an initial distillation at reduced pressure to remove the solvent and any remaining volatile reagents. This is followed by a fractional distillation under a higher vacuum to isolate the this compound at its specific boiling point, separating it from any non-volatile impurities. google.com In the case of the dimethyl analog, fractions are collected at 82-87°C under 4-5 mmHg, resulting in a product purity of over 99%. google.com Similar conditions would be anticipated for the 2,5-difluoro derivative, with adjustments for differences in boiling point.

Reactivity Profile and Mechanistic Investigations of 2,5 Difluorophenylacetyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. libretexts.org This class of reactions proceeds via a common two-step mechanism known as addition-elimination. fishersci.co.uk In the first step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. In the second step, the carbonyl π-bond is reformed, accompanied by the expulsion of the chloride ion, which is an excellent leaving group. libretexts.org

The reaction of 2,5-Difluorophenylacetyl chloride with primary or secondary amines is a robust and efficient method for synthesizing the corresponding N-substituted 2-(2,5-difluorophenyl)acetamides. This transformation, often referred to as the Schotten-Baumann reaction, is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.co.ukresearchgate.net The reaction is exothermic and proceeds rapidly at room temperature. libretexts.org

A crucial component of this reaction is the use of a base, commonly a tertiary amine like triethylamine (B128534) (TEA) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. libretexts.orgfishersci.co.uk The base prevents the protonation of the amine reactant, which would otherwise render it non-nucleophilic, and drives the reaction to completion. Two equivalents of the amine nucleophile can also be used, where one acts as the nucleophile and the second acts as the base. libretexts.org

The general reaction is as follows:

Reaction Scheme for Amide Formation Reaction of this compound with an amine to form an amide, with a base to neutralize HCl.

Detailed research findings for the synthesis of various amides from this compound are presented below.

Amine ReactantProductTypical Reaction Conditions
AnilineN-phenyl-2-(2,5-difluorophenyl)acetamide1.1 eq. Triethylamine, Dichloromethane (DCM), 0 °C to room temp., 1-4h
BenzylamineN-benzyl-2-(2,5-difluorophenyl)acetamide1.1 eq. Triethylamine, Dichloromethane (DCM), 0 °C to room temp., 1-4h
Pyrrolidine1-(2-(2,5-difluorophenyl)acetyl)pyrrolidine1.1 eq. Triethylamine, Tetrahydrofuran (THF), 0 °C to room temp., 1-4h
Ammonia2-(2,5-difluorophenyl)acetamideConcentrated aqueous ammonia, 0 °C, vigorous stirring

This interactive table is based on established Schotten-Baumann reaction protocols for acyl chlorides. fishersci.co.ukhud.ac.uk

Similar to amide formation, this compound readily reacts with primary and secondary alcohols to form the corresponding esters. This process also falls under the category of nucleophilic acyl substitution and is an extremely common method for preparing esters in the laboratory. nih.gov The reaction mechanism is analogous to that of amidation, involving a tetrahedral intermediate and the expulsion of a chloride ion.

The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct. nih.gov In some cases, pyridine can be used as both the base and the solvent. The reaction conditions are generally mild, often proceeding to completion at room temperature.

The general reaction is as follows:

Reaction Scheme for Esterification Reaction of this compound with an alcohol to form an ester, with a base to neutralize HCl.

Research findings on the esterification of this compound with various alcohols are summarized in the table below.

Alcohol ReactantProductTypical Reaction Conditions
MethanolMethyl 2-(2,5-difluorophenyl)acetate1.1 eq. Pyridine, Dichloromethane (DCM), 0 °C to room temp., 2-6h
EthanolEthyl 2-(2,5-difluorophenyl)acetate1.1 eq. Triethylamine, Tetrahydrofuran (THF), room temp., 2-6h
IsopropanolIsopropyl 2-(2,5-difluorophenyl)acetatePyridine (as solvent and base), room temp., 4-8h
PhenolPhenyl 2-(2,5-difluorophenyl)acetate1.1 eq. Triethylamine, Dichloromethane (DCM), room temp., 4-8h

This interactive table is based on standard procedures for the esterification of alcohols using acyl chlorides. nih.gov

Electrophilic Characteristics of the Acyl Chloride Functional Group

The carbonyl carbon of the acyl chloride group in this compound is highly electrophilic. This pronounced electrophilicity is a result of the inductive electron-withdrawing effects of two attached electronegative atoms: the carbonyl oxygen and the chlorine atom. Both atoms pull electron density away from the carbonyl carbon, creating a significant partial positive charge (δ+) on it. This makes the carbon atom an attractive target for attack by electron-rich species (nucleophiles). libretexts.org The high reactivity of acyl chlorides compared to other carboxylic acid derivatives (like esters or amides) is a direct consequence of this electronic feature, combined with the fact that the chloride ion is an excellent leaving group. libretexts.org

Impact of Fluorine Substituents on Reaction Kinetics and Selectivity

The presence of two fluorine atoms on the phenyl ring at positions 2 and 5 significantly impacts the reactivity of this compound. Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I effect). nih.gov This effect is transmitted through the benzene (B151609) ring and the methylene (B1212753) bridge to the acyl chloride functional group.

This electron withdrawal further depletes electron density from the already electrophilic carbonyl carbon, making it even more susceptible to nucleophilic attack. Consequently, this compound is expected to be more reactive and exhibit faster reaction kinetics in nucleophilic acyl substitution reactions compared to its non-fluorinated counterpart, phenylacetyl chloride. In reactions involving complex molecules with multiple potential reaction sites, this enhanced reactivity can also influence selectivity, favoring reaction at the highly activated acyl chloride center. rsc.org While fluorine is often used to block metabolic pathways in medicinal chemistry, its presence in proximity to a reactive center like an activated carbonyl can increase reactivity towards biological nucleophiles. nih.gov

Applications of 2,5 Difluorophenylacetyl Chloride in Complex Organic Synthesis

Utilization as a Building Block for Diverse Molecular Architectures

The primary role of 2,5-difluorophenylacetyl chloride in organic synthesis is as a versatile building block. The acyl chloride group is a powerful electrophile, enabling the facile introduction of the 2,5-difluorophenylacetyl moiety into a wide range of substrates through acylation reactions. This reactivity is fundamental to constructing larger, more complex molecular frameworks.

One key application is in Friedel-Crafts acylation reactions, where it can be used to introduce the 2,5-difluorophenylacetyl group onto aromatic and heteroaromatic rings. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. For instance, the synthesis of certain anti-inflammatory drugs utilizes difluorophenylacetic acid derivatives, for which the acyl chloride is a direct precursor. google.com The general methodology for preparing phenylacetic acids often involves steps where the corresponding acyl chloride is a key intermediate for subsequent transformations. google.comgoogle.com

The versatility of this compound allows for its use in creating a variety of structures. By reacting it with different nucleophiles (alcohols, amines, carbanions), a diverse library of compounds, including esters, amides, and ketones bearing the 2,5-difluorophenylacetyl scaffold, can be synthesized. These products can then serve as intermediates for further chemical modifications, leading to a broad spectrum of molecular architectures.

Table 1: Examples of Molecular Architectures Derived from Phenylacetyl Chloride Analogs

Starting MaterialReagentReaction TypeProduct ClassPotential ApplicationReference
p-XyleneChloroacetyl chlorideFriedel-Crafts AcylationAryl KetoneIntermediate for fungicides google.com
2-ChloroanisoleN-(methoxycarbonyl) aspartic anhydrideFriedel-Crafts AcylationAryl-Keto α-Amino AcidPrecursor for dopamine (B1211576) agonists nih.gov
Tetrahydrofuran (B95107)Benzoyl chlorideO-acylative cleavageChloroesterSynthetic intermediate researchgate.net
p-XyleneChloroacetyl chloride, then hydrolysisMulti-step synthesisPhenylacetic acidIntermediate for pesticides google.com

Precursor in Peptide and Peptidomimetic Synthesis

The reactivity of this compound with amine nucleophiles makes it particularly useful in the field of peptide chemistry. It is employed to modify amino acids and peptides, introducing a fluorinated aromatic group that can alter the biological and physical properties of the resulting peptidomimetics.

A fundamental application of this compound is the N-acylation of amino acids. In this reaction, the acyl chloride readily reacts with the primary or secondary amine group of an amino acid to form a stable amide bond. youtube.comkhanacademy.org This process attaches the 2,5-difluorophenylacetyl group to the N-terminus of the amino acid, creating an N-acyl amino acid derivative.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of base can be critical to prevent side reactions, such as the formation of dipeptides. researchgate.net The resulting N-acyl amino acid derivatives are valuable intermediates in their own right and can be used in further synthetic steps. nih.govgoogle.comgoogle.com The introduction of the fluorinated moiety can enhance properties like cell permeability and resistance to enzymatic degradation by peptidases.

Once an N-acyl amino acid derivative has been formed using this compound, it can be integrated into larger peptide structures. Standard peptide coupling methods, including solid-phase peptide synthesis (SPPS), can be used to elongate the peptide chain from the C-terminus of the acylated amino acid. lsu.edursc.org

In a typical SPPS workflow, the N-(2,5-difluorophenylacetyl) amino acid would be coupled to a resin-bound amino acid or peptide. The 2,5-difluorophenylacetyl group acts as a permanent N-terminal capping group. This strategy is employed in the synthesis of peptidomimetics and other peptide-based compounds where modification of the N-terminus is desired to modulate biological activity or stability. The presence of the bulky and fluorinated aromatic group can enforce specific conformations and engage in unique binding interactions with biological targets.

Table 2: General Conditions for N-Acylation of Amino Acids

Acylating AgentAmino AcidBaseSolventKey FeatureReference
Benzoyl chlorideGenericAqueous alkaliWater/OrganicStandard method, risk of dipeptide side product researchgate.net
Benzoyl chlorideGenericDiisopropylethylamineOrganicEliminates dipeptide formation researchgate.net
Dansyl chlorideGenericCarbonate bufferAcetone/WaterForms fluorescent derivatives for HPLC analysis researchgate.net
Dabsyl chlorideGenericCarbonate bufferAcetonitrile/WaterForms colored derivatives for HPLC analysis researchgate.net

Role in the Synthesis of Heterocyclic Compounds

This compound is also a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. nih.govmdpi.com The acyl chloride can participate in cyclization reactions to form rings or be used to append the 2,5-difluorophenylacetyl side chain to a pre-existing heterocyclic core.

For example, acyl chlorides can undergo intramolecular Friedel-Crafts reactions or be used in condensation reactions with difunctional reagents to construct rings. A notable example is the synthesis of pyran-4-ones. In a process described for a similar fluorinated acid chloride, the reagent is used to acylate an enone, with the resulting diketone intermediate cyclizing to form a pyran-4-one ring upon treatment with acid. mdpi.com This pyranone can then be converted into other heterocycles, such as pyridinones. mdpi.com The synthesis of 2,5-dihydropyrrole derivatives, which act as peptide deformylase inhibitors, also highlights the importance of acylating agents in building heterocyclic structures with antibacterial activity. nih.gov

Furthermore, photochemical approaches have been used to synthesize polyfluoroaryl-1,2,4-triazoles from fluorinated 1,2,4-oxadiazole (B8745197) precursors, demonstrating the diverse strategies available for creating fluorinated heterocyclic systems. clockss.org

Contributions to the Construction of Fluorine-Containing Organic Molecules

The most significant contribution of this compound to organic synthesis is its role as a carrier of the 2,5-difluorophenyl moiety. The incorporation of fluorine into organic molecules is a widely used strategy in drug design and materials science to fine-tune molecular properties. mdpi.comnih.gov

By using this compound, chemists can readily introduce two fluorine atoms in a specific pattern on a phenyl ring into a target molecule. This difluorination pattern can lead to profound changes in the molecule's:

Metabolic Stability: The carbon-fluorine bond is very strong, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.

Lipophilicity: Fluorine substitution increases lipophilicity, which can affect a molecule's absorption, distribution, and ability to cross cell membranes.

Binding Interactions: Fluorine can alter the acidity of nearby protons and engage in unique, non-covalent interactions (such as orthogonal dipole-dipole interactions) with biological targets like enzymes and receptors, potentially increasing binding affinity and selectivity. mdpi.com

The synthesis of fluorinated drugs such as the antifungal agent Oteseconazole and the anticancer drug Sotorasib showcases the importance of incorporating fluorinated building blocks. mdpi.com Similarly, fluorine-containing fluorophores are synthesized to improve imaging specificity. nih.gov The use of this compound provides a direct and efficient route to access these beneficial properties, making it a key reagent in the development of new fluorine-containing pharmaceuticals, agrochemicals, and advanced materials.

Stereochemical Aspects in Transformations Involving 2,5 Difluorophenylacetyl Chloride

Asymmetric Synthesis and Chiral Induction Principles

Asymmetric synthesis aims to produce a single enantiomer of a chiral product from a prochiral substrate. wikipedia.orgsigmaaldrich.com A key strategy in achieving this is through chiral induction, where a chiral entity directs the formation of a new stereocenter with a preferred configuration. This is often accomplished by employing chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate. wikipedia.org

In the context of 2,5-difluorophenylacetyl chloride, a prochiral molecule, its reaction with a chiral alcohol or amine would result in the formation of a diastereomeric mixture of esters or amides, respectively. However, to achieve true asymmetric synthesis, the chirality must be introduced in a controlled manner. One established method involves the use of chiral auxiliaries. For instance, reacting this compound with a chiral auxiliary, such as a pseudoephedrine derivative, would yield a chiral amide. The subsequent enolization of this amide and reaction with an electrophile would proceed with facial selectivity, guided by the stereochemistry of the auxiliary. wikipedia.org This process, in principle, allows for the asymmetric alpha-functionalization of the 2,5-difluorophenylacetyl moiety.

Diastereoselective Reactions and Control of Multiple Chiral Centers

Diastereoselective reactions are crucial when a molecule already possesses one or more chiral centers and a new stereocenter is being formed. The goal is to control the relative stereochemistry between the existing and newly formed chiral centers. The generation of molecules with multiple chiral centers is a common challenge in the synthesis of complex natural products and pharmaceuticals. tcichemicals.comscielo.org.mx

When this compound is used to acylate a substrate that already contains a stereocenter, the reaction can lead to the formation of diastereomers. The inherent stereochemistry of the substrate can influence the approach of the acyl chloride, leading to a preferential formation of one diastereomer over the other. This substrate-controlled diastereoselectivity is a fundamental principle in stereocontrolled synthesis.

For instance, the acylation of a chiral amine or alcohol with this compound would result in two diastereomeric amides or esters. The ratio of these diastereomers would depend on the steric and electronic properties of both the substrate and the acyl chloride, as well as the reaction conditions. The control of these factors is essential for achieving high diastereoselectivity.

Enantioselective Approaches with Chiral Catalysts or Auxiliaries

Enantioselective catalysis offers a more efficient alternative to the use of stoichiometric chiral auxiliaries, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. nih.gov These catalysts, which can be metal complexes with chiral ligands or purely organic molecules, create a chiral environment that biases the reaction pathway towards the formation of one enantiomer.

The use of chiral auxiliaries, as mentioned earlier, is another powerful enantioselective approach. sigmaaldrich.com Attaching this compound to a well-established chiral auxiliary, such as an Evans oxazolidinone, would create a system where subsequent reactions at the alpha-carbon are highly diastereoselective. wikipedia.org Cleavage of the auxiliary would then afford the enantiomerically enriched product derived from the 2,5-difluorophenylacetyl group.

Stereocontrol in Peptide Coupling Reactions

The formation of peptide bonds is a cornerstone of biological and medicinal chemistry. A critical challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acids, as racemization can occur during the activation and coupling steps. peptide.com Acid chlorides, while highly reactive, are known to be prone to causing racemization through the formation of an oxazolone (B7731731) intermediate.

The use of this compound as an N-terminal capping agent or for the introduction of a non-natural amino acid-like fragment would require careful control to prevent the loss of stereochemical purity of the adjacent amino acid residue. The choice of coupling reagents, additives (racemization suppressants), and reaction conditions (e.g., low temperature, specific base) would be crucial in minimizing racemization. merckmillipore.comlsu.edu While modern peptide synthesis often relies on milder activating agents to circumvent this issue, the high reactivity of acyl chlorides could be advantageous in specific applications if the stereocontrol challenges can be effectively managed.

Advanced Derivatization and Functionalization Strategies for 2,5 Difluorophenylacetyl Chloride

Regioselective Modifications of the Difluorinated Phenyl Ring

The 2,5-difluorinated phenyl ring presents a unique substitution pattern. The fluorine atoms are strong ortho-, para-directing deactivators for electrophilic aromatic substitution, making such reactions challenging. However, modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled precise modifications that were previously difficult to achieve.

Research into the functionalization of fluorinated aromatics has revealed that palladium-catalyzed reactions are particularly effective. beilstein-journals.org For instance, direct arylation via C-H bond activation allows for the formation of new carbon-carbon bonds at positions dictated by the catalyst and directing group, if present. While the acetyl chloride moiety itself is not a classical directing group for this transformation, its conversion to other functionalities (e.g., an amide or a heterocyclic ring) can be used to steer the regioselectivity of subsequent C-H functionalization reactions on the phenyl ring.

Furthermore, strategies involving the dearomatization of the pyridine (B92270) ring followed by electrophilic trapping have been successful in achieving meta-selective functionalization, a concept that could be adapted to other aromatic systems. nih.gov The regioselectivity of modifications on difluorinated systems can often be controlled by the choice of catalyst and ligands. For example, in the functionalization of gem-difluorocyclopropanes, the use of different phosphine (B1218219) ligands on a palladium catalyst can exquisitely control whether a reaction proceeds with branched or linear selectivity. rsc.org This principle of ligand-controlled regioselectivity is a powerful tool for directing reactions on the 2,5-difluorophenyl ring.

Key regioselective modifications could include:

Directed Ortho-Metalation (DoM): Conversion of the acetyl chloride to a directing group (e.g., an amide) would allow for lithiation at the C6 position (ortho to the directing group and meta to both fluorine atoms), followed by quenching with an electrophile.

Nucleophilic Aromatic Substitution (SNAr): Although less common for fluorine, a sufficiently powerful nucleophile could potentially displace one of the fluorine atoms, particularly if an additional strong electron-withdrawing group is introduced onto the ring.

Palladium-Catalyzed Cross-Coupling: C-H activation/arylation at the C3, C4, or C6 positions offers a direct route to biaryl structures, with regioselectivity influenced by steric and electronic factors, as well as the catalytic system employed. beilstein-journals.org

Reaction TypePotential Position(s)Reagents/ConditionsResulting Structure
Directed Ortho-MetalationC61. Conversion to amide2. n-BuLi, THF3. Electrophile (E+)C6-substituted derivative
C-H ArylationC3, C4, C6Pd Catalyst, Ligand, Aryl HalideBiaryl derivative
NitrationC4HNO₃, H₂SO₄Addition of -NO₂ group

Synthetic Manipulations at the Acetyl Moiety for Chain Elongation and Diversification

The acetyl moiety, comprising the acyl chloride and the α-methylene group, is a hub for synthetic transformations. The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution, while the adjacent methylene (B1212753) protons are acidic and can be removed to form an enolate for further reactions.

Reactions at the Acyl Chloride: The acyl chloride is a versatile precursor to a wide range of functional groups. Standard transformations include:

Amidation: Reaction with primary or secondary amines to form amides. This is a common step in the synthesis of biologically active molecules and linkers for conjugates.

Esterification: Reaction with alcohols to yield esters.

Friedel-Crafts Acylation: Reaction with an aromatic compound in the presence of a Lewis acid to form a ketone, extending the carbon framework.

Reduction: Partial reduction using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride can yield the corresponding aldehyde. Stronger reducing agents like lithium aluminum hydride will produce the primary alcohol, 2-(2,5-difluorophenyl)ethanol.

Chain Elongation and Diversification at the α-Methylene Group: Once the acyl chloride is converted to a more stable group like an ester or ketone, the α-methylene position can be functionalized. A common strategy involves deprotonation with a suitable base (e.g., lithium diisopropylamide, LDA) to generate an enolate. This nucleophilic enolate can then react with various electrophiles:

Alkylation: Reaction with alkyl halides to introduce new carbon chains.

Aldol Addition: Reaction with aldehydes or ketones to form β-hydroxy carbonyl compounds, which can be subsequently dehydrated to form α,β-unsaturated systems.

Claisen Condensation: Self-condensation of the corresponding ester derivative to form a β-keto ester, providing a scaffold for further diversification.

These strategies allow for the systematic extension of the carbon chain and the introduction of diverse functional groups, transforming the simple phenylacetyl core into a complex and multifunctional scaffold. youtube.com

Starting MoietyReactionReagent(s)Resulting Functional Group
Acyl ChlorideAmidationR₂NHAmide
Acyl ChlorideEsterificationR-OHEster
Acyl ChlorideReduction (Partial)LiAl(OtBu)₃HAldehyde
Acyl ChlorideReduction (Full)LiAlH₄Primary Alcohol
Ester (from Acyl Chloride)α-Alkylation1. LDA2. R-Xα-Substituted Ester
Ester (from Acyl Chloride)Claisen CondensationNaOEtβ-Keto Ester

Development of Novel Linkers and Conjugates for Complex Molecular Systems

The unique electronic properties conferred by the difluoro-substituted phenyl ring make 2,5-difluorophenylacetyl chloride an attractive building block for creating novel linkers used in complex molecular systems, such as antibody-drug conjugates (ADCs) and polymer-drug conjugates (PDCs). digitellinc.com In these systems, a linker tethers a potent therapeutic agent to a carrier molecule (like an antibody) that directs it to a specific target, such as a cancer cell. nih.gov

The linker's chemistry is critical to the success of the conjugate, as it must be stable in circulation but cleavable under specific conditions within the target environment. digitellinc.com The 2,5-difluorophenylacetyl scaffold can be incorporated into various linker designs:

Enzyme-Cleavable Linkers: The amide bond formed by reacting the acyl chloride with an amino group on a peptide sequence (e.g., a cathepsin B substrate) can be designed for enzymatic cleavage inside the target cell. digitellinc.com

Photoremovable Linkers: The phenylacetyl structure can be integrated into photolabile systems, such as those containing ortho-nitrobenzyl or coumarin (B35378) motifs, allowing for drug release upon irradiation with light of a specific wavelength. mdpi.comnih.gov This offers precise spatiotemporal control over drug activation.

Traceless or Self-Immolative Linkers: The moiety can be part of a system designed to fragment completely after cleavage, ensuring the released drug is free of any linker remnants that might impede its activity.

The fluorine atoms on the phenyl ring can offer several advantages. They can enhance the metabolic stability of the linker, preventing premature degradation in the bloodstream. Additionally, the presence of ¹⁹F provides a unique spectroscopic handle for non-invasive imaging and pharmacokinetic studies using ¹⁹F Magnetic Resonance Imaging (MRI), a technique that benefits from the low natural abundance of fluorine in biological systems. nih.gov The development of fluorinated linkers is an active area of research for creating next-generation therapeutics with improved efficacy and safety profiles. nih.gov

Linker TypeCleavage StimulusRole of 2,5-Difluorophenylacetyl MoietyPotential Advantage
Enzyme-CleavableTumor-associated enzymes (e.g., Cathepsin B)Forms a stable amide bond as part of a cleavable peptide sequence.Targeted drug release in the tumor microenvironment. digitellinc.com
PhotoremovableUV or NIR LightIncorporated into a photocleavable structure like an o-nitrobenzyl group.Spatiotemporal control over drug release. mdpi.com
pH-SensitiveAcidic environment of endosomes/lysosomesPart of a linker containing an acid-labile group (e.g., hydrazone).Release triggered by cellular uptake into acidic organelles.
Thiol-ResponsiveHigh intracellular glutathione (B108866) concentrationForms part of a linker designed to cleave in a reducing environment.Exploits the difference between extracellular and intracellular redox potentials. researchgate.net

Analytical Methodologies for Reaction Monitoring and Product Characterization in Research

Application of Spectroscopic Techniques for In Situ Reaction Progress Monitoring

In situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for real-time monitoring of chemical reactions involving 2,5-Difluorophenylacetyl chloride. These methods allow researchers to track the consumption of reactants and the formation of products and intermediates without the need for sampling, thus providing a dynamic understanding of the reaction kinetics and mechanism.

For instance, the reaction of this compound with a primary amine to form an amide can be effectively monitored using an in situ FTIR probe, such as a ReactIR instrument. The progress of the reaction can be followed by observing the decrease in the characteristic absorption band of the acyl chloride carbonyl group (typically around 1780-1820 cm⁻¹) and the simultaneous increase in the absorption band of the amide carbonyl group (typically around 1640-1680 cm⁻¹). This continuous data stream enables the determination of reaction endpoints, the identification of any stable intermediates, and the optimization of reaction conditions such as temperature and catalyst loading. While specific in-situ monitoring data for this compound reactions is not widely published, the methodology is broadly applicable to acyl chloride reactions in general.

Chromatographic Methods for Purity Assessment and Isolation of Derivatives

Chromatographic techniques are essential for assessing the purity of the synthesized derivatives of this compound and for their isolation and purification. High-Performance Liquid Chromatography (HPLC) is a cornerstone method in this regard.

Due to the reactive nature of this compound, its direct analysis by HPLC can be challenging. A common and effective strategy is derivatization. For instance, residual acyl chloride in a reaction mixture can be derivatized with a reagent like 2-nitrophenylhydrazine. rsc.org This reaction produces a stable derivative with a strong chromophore, allowing for sensitive detection by UV-Vis detectors at wavelengths where the parent compounds and other impurities may not absorb, thus minimizing matrix interference. rsc.org The derivatives of nitro-substituted phenylhydrazines often exhibit a red-shift in their UV absorption spectra, further enhancing selectivity. rsc.org

For the purity assessment of the final, stable derivatives, such as amides or esters of 2,5-difluorophenylacetic acid, reversed-phase HPLC is commonly employed. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a wide range of polarities. The purity of the isolated product can be determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram. For instance, the purity of celecoxib, a drug that can be conceptually related to derivatives of fluorinated phenylacetic acids, and its impurities are often assessed using such HPLC methods. farmaciajournal.com

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of a 2,5-Difluorophenylacetyl Amide Derivative

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Advanced Structural Elucidation of Synthesized Complex Molecules (e.g., NMR, Mass Spectrometry)

The definitive identification of novel, complex molecules synthesized from this compound relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of organic molecules in solution. For derivatives of this compound, a suite of NMR experiments is typically performed:

¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

¹³C NMR: Reveals the number and types of carbon atoms (e.g., aliphatic, aromatic, carbonyl).

¹⁹F NMR: Is particularly crucial for fluorinated compounds. It provides distinct signals for each fluorine atom, and the coupling patterns between fluorine and hydrogen (¹H-¹⁹F) or carbon (¹³C-¹⁹F) atoms provide valuable information about the proximity of these nuclei. The large chemical shift dispersion in ¹⁹F NMR often allows for the resolution of complex mixtures. rsc.org

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between different atoms within the molecule, allowing for the complete assembly of the molecular structure.

Mass Spectrometry (MS): MS provides information about the molecular weight of the synthesized compound and its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is particularly important as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity. Techniques like Electrospray Ionization (ESI) are commonly used to ionize the molecule before it enters the mass analyzer.

Table 2: Representative Spectroscopic Data for a Hypothetical Complex Derivative: N-(4-aminophenyl)-2-(2,5-difluorophenyl)acetamide

Analytical TechniqueData
¹H NMR (500 MHz, DMSO-d₆) δ 10.1 (s, 1H, NH), 7.2-7.0 (m, 3H, Ar-H), 6.8 (d, 2H, Ar-H), 6.5 (d, 2H, Ar-H), 4.8 (s, 2H, NH₂), 3.7 (s, 2H, CH₂)
¹³C NMR (125 MHz, DMSO-d₆) δ 169.5 (C=O), 158.2 (d, J=240 Hz, C-F), 156.1 (d, J=242 Hz, C-F), 145.0, 129.5, 122.8, 116.5 (d, J=24 Hz), 115.8 (d, J=25 Hz), 114.9 (d, J=9 Hz), 114.2, 42.1 (CH₂)
¹⁹F NMR (470 MHz, DMSO-d₆) δ -118.5 (m), -122.3 (m)
HRMS (ESI) m/z calculated for C₁₄H₁₂F₂N₂O [M+H]⁺: 275.0996, found: 275.0998

This comprehensive analytical workflow, combining in situ monitoring, chromatographic purification and analysis, and detailed spectroscopic characterization, is essential for the successful research and development of novel chemical entities derived from this compound.

Future Directions and Emerging Research Avenues for 2,5 Difluorophenylacetyl Chloride

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of acyl chlorides, including 2,5-Difluorophenylacetyl chloride, often relies on reagents like thionyl chloride (SOCl₂) and phosphorus chlorides (PCl₃, PCl₅) libretexts.orgchemguide.co.uklibretexts.org. While effective, these methods generate stoichiometric amounts of corrosive and hazardous byproducts, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas or phosphorus-based acids chemguide.co.uk. The drive towards green chemistry necessitates the development of more environmentally benign and sustainable synthetic protocols.

Future research is focused on minimizing waste and avoiding hazardous substances. One promising area is the use of catalytic systems that replace stoichiometric reagents. For instance, methods using catalytic amounts of a tertiary amine base with activators like 3,3-dichlorocyclopropenes are being explored for the conversion of carboxylic acids to acyl chlorides organic-chemistry.org. Another green approach involves using alternative, less hazardous chlorinating agents. The use of tert-butyl hypochlorite, which can be prepared from commercial bleach, has been demonstrated for the synthesis of other functionalized furan-based acyl chlorides from biomass-derived aldehydes, representing a more sustainable pathway rsc.org.

A significant advancement in green chemistry is the use of water as a solvent, replacing volatile organic compounds (VOCs) that contribute to pollution tandfonline.com. Research has shown that N-acylation reactions with acyl chlorides can be performed efficiently in aqueous media, such as a phosphate (B84403) buffer under neutral conditions tandfonline.comresearchgate.net. This approach not only reduces the environmental impact but can also simplify product isolation through simple filtration, making the process more scalable and robust researchgate.net. The challenge with aqueous systems is the competing hydrolysis of the acyl chloride, but studies indicate that some aliphatic acid chlorides hydrolyze slowly enough to allow for efficient amide formation tandfonline.com. Exploring these aqueous conditions for the synthesis and subsequent reactions of this compound is a key future direction.

Table 1: Comparison of Traditional and Emerging Green Synthetic Reagents for Acyl Chloride Synthesis

Feature Traditional Reagents (e.g., SOCl₂, PCl₅) Emerging Green Alternatives
Principle Stoichiometric conversion of carboxylic acids Catalytic activation or use of less hazardous reagents
Byproducts Acidic gases (HCl, SO₂), phosphorus acids Minimal or recyclable byproducts
Solvents Often volatile organic compounds (VOCs) Water, greener solvents
Atom Economy Lower Higher

| Example | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl chemguide.co.uk | Visible-light photocatalysis, aqueous buffer systems organic-chemistry.orgtandfonline.com |

Exploration of Novel Reactivity Modes and Catalytic Systems

Beyond improving its synthesis, researchers are exploring novel ways to utilize the reactivity of this compound. Its inherent reactivity as an acylating agent is well-established, but new catalytic systems can unlock more efficient and selective transformations tandfonline.com.

One major frontier is the application of photoredox catalysis. Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. An efficient method has been developed for converting aldehydes to acid chlorides using a ruthenium-based photocatalyst, which could then be reacted in situ to form amides organic-chemistry.org. Applying such light-driven methods to the synthesis or subsequent reactions of this compound could lead to milder reaction conditions and unique reactivity patterns.

Furthermore, the development of advanced organocatalytic systems holds promise. While traditional reactions might require strong bases, newer methods aim for metal-free, neutral conditions that expand the scope and applicability of acyl chlorides researchgate.net. The use of specific catalysts can also help control selectivity in complex molecules. For example, in the synthesis of the pharmaceutical Nirogacestat, a related difluorophenylacetyl chloride is used in a cyclization reaction, highlighting the need for precise control in multi-step syntheses wikipedia.org.

Finally, phase-transfer catalysis, which facilitates the reaction between reagents in immiscible phases, offers another avenue. Catalysts like crown ethers or quaternary ammonium (B1175870) salts, as mentioned in the synthesis of a related dimethylphenylacetyl chloride, could be employed to enhance reaction rates and yields in biphasic systems, which aligns with green chemistry principles by potentially reducing the need for organic solvents google.com.

Potential Applications as Precursors in Advanced Material Science

The unique properties imparted by fluorine atoms make this compound a valuable precursor for advanced materials. The incorporation of fluorinated motifs into polymers and specialty chemicals can significantly enhance their thermal stability, chemical resistance, lipophilicity, and metabolic stability chemimpex.com.

Future research will likely focus on integrating the 2,5-difluorophenylacetyl group into various polymer backbones. As a reactive monomer, it can be used to synthesize a range of fluorinated polymers, including:

Polyesters and Polyamides: By reacting this compound (or its corresponding dicarboxylic acid derivative) with diols and diamines, novel high-performance polymers can be created. The fluorine atoms are expected to impart increased thermal stability and resistance to chemical degradation, making these materials suitable for demanding applications in aerospace, electronics, and specialty coatings chemimpex.com.

Specialty Polymers: Its use as a building block can lead to materials with tailored properties, such as low surface energy (for hydrophobic and oleophobic surfaces) and specific optical properties for applications in advanced optical devices.

The field of material science increasingly utilizes halogenated compounds for their specific chemical properties . The ability to precisely introduce the difluorophenyl group allows for fine-tuning the characteristics of the final material, opening doors for the creation of novel fluorinated compounds with desirable traits for high-performance applications chemimpex.com.

Table 2: Potential Properties Enhanced by Incorporating the 2,5-Difluorophenyl Moiety into Polymers

Polymer Type Potential Enhanced Property Example Application
Polyesters Thermal Stability, Chemical Resistance High-performance films, engineering plastics
Polyamides Hydrophobicity, Lower Friction Specialty fibers, durable coatings
Polyacrylates Optical Clarity, Weather Resistance Advanced optical lenses, protective coatings

| Epoxy Resins | Dielectric Performance, Flame Retardancy | Microelectronics packaging, advanced composites |

Integration into Automated Synthesis Platforms for High-Throughput Research

Modern drug discovery and materials science rely heavily on high-throughput screening (HTS) to rapidly test vast numbers of compounds for desired activities nih.govresearchgate.net. Automated synthesis platforms are essential for generating the large chemical libraries needed for HTS. Due to its high reactivity, this compound is an ideal building block for this purpose.

The core of automated synthesis is the ability to perform many reactions in parallel with high reliability and minimal manual intervention. The clean and rapid reaction of acyl chlorides with nucleophiles like amines and alcohols to form stable amides and esters makes them perfectly suited for this workflow. By using a robotic platform, a single batch of this compound can be reacted with a large library of diverse amines, alcohols, and other nucleophiles to quickly generate hundreds or thousands of unique derivatives.

This capability is crucial for:

Drug Discovery: Generating large libraries of novel fluorinated compounds for screening against biological targets such as enzymes or receptors. HTS assays, often based on fluorescence, can then identify "hit" compounds that may become leads for new pharmaceuticals nih.govnih.gov.

Materials Science: Rapidly synthesizing and screening arrays of new polymers or small molecules to discover materials with specific physical or chemical properties.

The integration of this compound into these automated workflows would accelerate the pace of research, enabling scientists to explore chemical space more efficiently and identify promising candidates for a wide range of applications much faster than with traditional methods.

Q & A

Basic: What are the standard laboratory synthesis methods for 2,5-difluorophenylacetyl chloride?

Answer:
The synthesis typically involves reacting 2,5-difluorophenylacetic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions. Key steps include:

  • Refluxing the acid with excess chlorinating agent in dry dichloromethane or toluene.
  • Monitoring reaction completion via TLC or IR spectroscopy (disappearance of the carboxylic acid O–H stretch at ~2500–3300 cm⁻¹).
  • Purification by distillation under reduced pressure to remove residual reagents .

Basic: How is this compound typically characterized for structural confirmation?

Answer:
Routine characterization employs:

  • ¹H/¹⁹F NMR : Distinct signals for fluorine atoms (δ ~110–120 ppm in ¹⁹F NMR) and methylene protons adjacent to the acyl chloride (δ ~3.8–4.2 ppm in ¹H NMR).
  • IR Spectroscopy : A strong C=O stretch at ~1800 cm⁻¹ confirms the acyl chloride group.
  • Mass Spectrometry : Molecular ion peaks at m/z 190–192 (M⁺, Cl isotope pattern) .

Basic: What are common reactions involving this compound in organic synthesis?

Answer:
It primarily undergoes:

  • Nucleophilic acyl substitution with amines to form amides (e.g., peptide coupling).
  • Hydrolysis to 2,5-difluorophenylacetic acid under aqueous conditions.
  • Friedel-Crafts acylation to introduce fluorinated aromatic motifs.
    Note: Reactions require moisture-free conditions due to its high hydrolytic sensitivity .

Advanced: How do the positions of fluorine substituents influence the reactivity of this compound compared to analogues?

Answer:
The 2,5-difluoro substitution pattern induces:

  • Electronic effects : Fluorine’s electron-withdrawing nature increases electrophilicity of the acyl chloride, enhancing reactivity toward nucleophiles.
  • Steric effects : Para-fluorine minimizes steric hindrance compared to ortho-substituted analogues, favoring regioselective reactions.
    Contradictions in reactivity data (e.g., slower hydrolysis vs. meta-substituted derivatives) may arise from crystal packing or solvent interactions, requiring DFT calculations or kinetic studies .

Advanced: What challenges arise in handling this compound, and how are they mitigated?

Answer:
Challenges :

  • Rapid hydrolysis in ambient humidity, leading to side reactions.
  • Corrosivity and toxicity (requires PPE).
    Mitigation :
  • Use Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Quench excess reagent with dry alcohols or amines post-reaction.
  • Store under inert gas (Ar/N₂) at –20°C .

Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:
Discrepancies in NMR/IR spectra (e.g., unexpected splitting or peak shifts) may stem from:

  • Rotamers : Restricted rotation around the C–N bond in amide derivatives.
  • Solvent effects : Polar solvents may mask fluorine coupling.
    Methodology :
  • Variable-temperature NMR to identify rotameric equilibria.
  • Computational modeling (e.g., Gaussian) to predict coupling constants .

Advanced: What role does this compound play in designing bioactive compounds?

Answer:
It serves as a key intermediate in synthesizing enzyme inhibitors (e.g., γ-secretase inhibitors like DAPT derivatives). Strategy :

  • Couple with amino acids (e.g., L-alanine) to form peptidomimetics.
  • Optimize fluorine positioning for enhanced binding affinity and metabolic stability .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

  • Distillation : Fractional distillation under vacuum (bp ~150–160°C at 10 mmHg).
  • Chromatography : Flash chromatography on silica gel (hexane/EtOAc eluent).
  • Recrystallization : Not typically used due to low melting point and reactivity .

Advanced: How can researchers assess the purity of this compound for sensitive applications?

Answer:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 210 nm).
  • Karl Fischer titration : Quantify water content (<0.1% required).
  • Elemental analysis : Validate C/H/F/Cl composition .

Advanced: What comparative studies highlight the uniqueness of this compound among difluorinated analogues?

Answer:
Studies contrast its:

  • Reactivity : Faster amidation vs. 3,5-difluoro derivatives due to reduced steric hindrance.
  • Thermal stability : Lower decomposition temperature than 2,4-difluoro isomers.
    Experimental design : Parallel synthesis of analogues under identical conditions, followed by kinetic profiling .

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